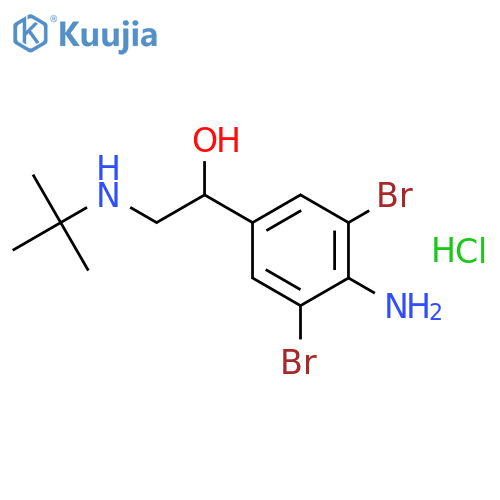Cas no 21912-49-2 (Brombuterol Hydrochloride)

Brombuterol Hydrochloride structure
商品名:Brombuterol Hydrochloride
CAS番号:21912-49-2
MF:C12H19Br2ClN2O
メガワット:402.553060770035
MDL:MFCD10567368
CID:250327
PubChem ID:329770406
Brombuterol Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzenemethanol,4-amino-3,5-dibromo-a-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:1)
- Brombuterol Hydrochloride
- 4-Amino-3,5-dibromo-a-[(tert-butylamino)methyl]benzylalcohol hydrochloride
- Benzenemethanol,4-amino-3,5-dibromo-a-[[(1,1-dimethylethyl)amino]methyl]-, monohydrochloride (9CI)
- Benzylalcohol, 4-amino-3,5-dibromo-a-[(tert-butylamino)methyl]-, monohydrochloride (8CI)
- Bromobuterol hydrochloride
- 1-(4-amino-3, 5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
- SCHEMBL10617295
- 1ST1314A
- AKOS040756075
- Benzenemethanol,4-amino-3,5-dibromo-alpha-[[(1,1-dimethylethyl)amino]methyl]-,hydrochloride
- Benzenemethanol, 4-amino-3,5-dibromo-.alpha.-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride (1:1)
- Benzenemethanol, 4-amino-3,5-dibromo-alpha-[[(1,1-dimethylethyl)amino]methyl]-, hydrochloride
- Brombuterol (hydrochloride)
- 21912-49-2
- 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
- J-014353
- Brombuterol hydrochloride, VETRANAL(TM), analytical standard
- 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1)
- CS-0129484
- HY-131145
- FT-0663611
- DTXSID60944512
- XGPFKIAOVSGRSY-UHFFFAOYSA-N
- G13705
- DA-51404
-
- MDL: MFCD10567368
- インチ: InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
- InChIKey: XGPFKIAOVSGRSY-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
計算された属性
- せいみつぶんしりょう: 401.95322g/mol
- どういたいしつりょう: 399.95527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 233
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.5910
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- じょうきあつ: No data available
Brombuterol Hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Brombuterol Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 94972-10MG |
21912-49-2 | 10MG |
¥3691.71 | 2023-01-15 | |||
| TRC | B678535-50mg |
Brombuterol Hydrochloride |
21912-49-2 | 50mg |
$ 247.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-252514-10mg |
Brombuterol hydrochloride, |
21912-49-2 | 10mg |
¥2008.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63785-1mg |
BROMBUTEROL HYDROCHLORIDE |
21912-49-2 | ≥95% | 1mg |
$40.00 | 2024-04-20 | |
| 1PlusChem | 1P00C3MX-1mg |
BROMBUTEROL HYDROCHLORIDE |
21912-49-2 | ≥95% | 1mg |
$84.00 | 2023-12-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X209955A-10mg |
Brombuterol Hydrochloride |
21912-49-2 | 10mg |
¥2957.0 | 2024-07-20 | ||
| Aaron | AR00C3V9-5mg |
Brombuterol hydrochloride |
21912-49-2 | 5mg |
$199.00 | 2025-02-27 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B114249-10mg |
Brombuterol Hydrochloride |
21912-49-2 | 10mg |
¥1642.90 | 2023-09-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012490-10mg |
Brombuterol Hydrochloride |
21912-49-2 | 10mg |
¥2299 | 2024-05-25 | ||
| Cooke Chemical | A1290612-10MG |
Brombuterol hydrochloride |
21912-49-2 | Analysis standard | 10mg |
RMB 1206.72 | 2025-02-21 |
Brombuterol Hydrochloride 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
21912-49-2 (Brombuterol Hydrochloride) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2279938-29-1(Alkyne-SS-COOH)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:21912-49-2)Brombuterol hydrochloride

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ